molecular formula C17H16N4OS4 B11675588 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11675588
M. Wt: 420.6 g/mol
InChI Key: QWEBGEZPQBXMKW-GIJQJNRQSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the thiadiazole derivative with an appropriate hydrazide under specific reaction conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N4OS4

Molecular Weight

420.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H16N4OS4/c1-12-7-8-14(25-12)9-18-19-15(22)11-24-17-21-20-16(26-17)23-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,19,22)/b18-9+

InChI Key

QWEBGEZPQBXMKW-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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